molecular formula C16H20N2O B247711 N-(4-methoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine

N-(4-methoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine

Cat. No. B247711
M. Wt: 256.34 g/mol
InChI Key: HBVYYELBJJBUGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine, also known as MPPE, is a chemical compound that has been studied for its potential use in scientific research. MPPE is a selective agonist for the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor found in the brain and other tissues.

Mechanism of Action

N-(4-methoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine acts as a selective agonist for the TAAR1 receptor, which is involved in the regulation of neurotransmitter release in the brain. Activation of TAAR1 by N-(4-methoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine leads to the release of dopamine and other neurotransmitters, which can have a range of effects on neuronal function.
Biochemical and Physiological Effects:
Studies have shown that N-(4-methoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine can have a range of biochemical and physiological effects, including changes in neurotransmitter release, neuronal activity, and behavior. For example, N-(4-methoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine has been shown to increase locomotor activity and induce conditioned place preference in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine in lab experiments is its selectivity for the TAAR1 receptor, which allows for more precise manipulation of neuronal function. However, one limitation is that N-(4-methoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.

Future Directions

There are several potential future directions for research on N-(4-methoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine and its effects on the brain. One area of interest is the role of TAAR1 in drug addiction and other psychiatric disorders, and the potential use of TAAR1 agonists like N-(4-methoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine as therapeutic agents. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(4-methoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine and its effects on neuronal function.

Synthesis Methods

The synthesis of N-(4-methoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine involves several steps, starting with the reaction of 4-methoxybenzyl chloride with N-methyl-2-pyridinamine to form the intermediate N-(4-methoxybenzyl)-N-methyl-2-pyridinamine. This intermediate is then treated with sodium hydride and ethyl bromide to yield the final product, N-(4-methoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine.

Scientific Research Applications

N-(4-methoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine has been studied for its potential use in a variety of scientific research applications, including studies of the TAAR1 receptor and its role in the brain. TAAR1 has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, depression, and drug addiction.

properties

Product Name

N-(4-methoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine

InChI

InChI=1S/C16H20N2O/c1-18(12-10-15-5-3-4-11-17-15)13-14-6-8-16(19-2)9-7-14/h3-9,11H,10,12-13H2,1-2H3

InChI Key

HBVYYELBJJBUGZ-UHFFFAOYSA-N

SMILES

CN(CCC1=CC=CC=N1)CC2=CC=C(C=C2)OC

Canonical SMILES

CN(CCC1=CC=CC=N1)CC2=CC=C(C=C2)OC

Origin of Product

United States

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